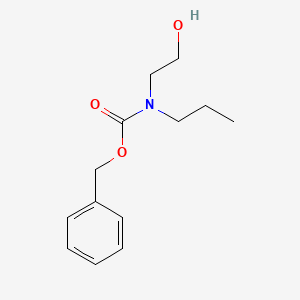
Benzyl (2-hydroxyethyl)(propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-hydroxyethyl)(propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a 2-hydroxyethyl group, and a propyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of an alcohol with an isocyanate. For Benzyl (2-hydroxyethyl)(propyl)carbamate, the reaction between benzyl alcohol, 2-hydroxyethyl isocyanate, and propyl isocyanate can be employed.
Transcarbamoylation: This method involves the exchange of carbamate groups between different molecules. For instance, benzyl carbamate can react with 2-hydroxyethyl carbamate and propyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (2-hydroxyethyl)(propyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the carbamate moiety, converting it into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzyl (2-oxoethyl)(propyl)carbamate.
Reduction: Formation of benzyl (2-hydroxyethyl)(propyl)amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
- Employed in the synthesis of polymers and resins.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its role in enzyme inhibition and protein modification.
Medicine:
- Explored for its potential use as a drug intermediate.
- Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Employed in the manufacture of coatings and adhesives .
Mechanism of Action
The mechanism of action of Benzyl (2-hydroxyethyl)(propyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2-hydroxyethyl and propyl groups.
2-Hydroxyethyl carbamate: Similar structure but lacks the benzyl and propyl groups.
Propyl carbamate: Similar structure but lacks the benzyl and 2-hydroxyethyl groups.
Uniqueness: Benzyl (2-hydroxyethyl)(propyl)carbamate is unique due to the presence of all three functional groups (benzyl, 2-hydroxyethyl, and propyl) attached to the carbamate moiety. This unique combination of groups imparts distinct chemical and biological properties to the compound, making it versatile for various applications .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
benzyl N-(2-hydroxyethyl)-N-propylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 |
InChI Key |
QCBLUUVWJHZFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















